

Validating the In Vitro Genotoxicity of Basic Red 51: An Ames Test Comparison

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Compound of Interest

Compound Name: Basic Red 51

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Genotoxicity of **Basic Red 51** and Alternative Hair Dyes

Basic Red 51, an azo dye used in semi-permanent hair coloring products, has been subject to scrutiny regarding its potential genotoxic effects. This guide provides an objective comparison of the in vitro genotoxicity of **Basic Red 51** with other red hair dye alternatives, supported by available experimental data from the bacterial reverse mutation assay, commonly known as the Ames test. The information is compiled from scientific literature and regulatory assessments to assist researchers and professionals in making informed decisions.

Comparative Genotoxicity Data: Ames Test Results

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds. It utilizes various strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form visible colonies. An increase in the number of these "revertant" colonies compared to a negative control indicates a mutagenic potential.

While the European Commission's Scientific Committee on Consumer Safety (SCCS) has stated that **Basic Red 51** is mutagenic in the *Salmonella typhimurium* TA98 strain, which is indicative of frameshift mutations, specific quantitative data on the number of revertant colonies

from publicly available reports is limited.^[1] The following table summarizes the available genotoxicity data for **Basic Red 51** and selected alternative red hair dyes.

Substance	CAS Number	Ames Test Strain(s)	Metabolic Activation (S9)	Result	Quantitative Data (Revertant Colonies/Plate)
Basic Red 51	77061-58-6	S. typhimurium TA98	With and Without	Mutagenic[1]	Specific revertant colony counts not publicly available in reviewed literature.
Disperse Red 17	3179-89-3	S. typhimurium TA98, TA100	With and Without	Mutagenic	Dose-dependent increase in revertants in TA98 (with and without S9) and TA100 (without S9).
HC Red No. 3	2871-01-4	Not specified in detail	With and Without	Mutagenic	Mutagenicity was greatly increased by metabolic activation.
Basic Red 76	68391-30-0	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	With and Without	Equivocal	Positive results in TA1537 and TA1538; Negative results in TA98, TA100, and TA1535

up to 5000 μ
g/plate .

Experimental Protocol: Ames Test (Plate Incorporation Method)

The following is a detailed methodology for a typical Ames test, which is a standard procedure for assessing the mutagenic potential of substances like hair dyes.

1. Materials:

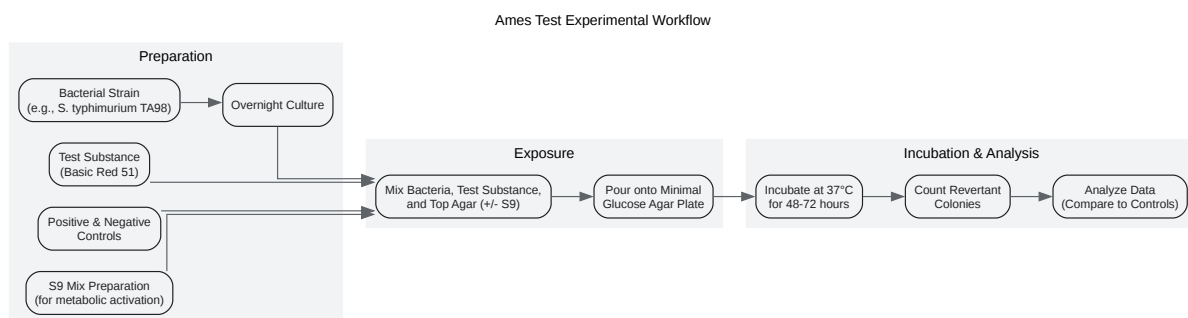
- Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.
- Test Substance: **Basic Red 51** (or alternative dye), dissolved in a suitable solvent (e.g., DMSO or water).
- Control Substances:
 - Negative Control: The solvent used to dissolve the test substance.
 - Positive Controls (with and without S9 activation): Known mutagens to ensure the test system is working correctly (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).
- Media and Reagents:
 - Nutrient broth for overnight cultures.
 - Minimal glucose agar plates (master plates).
 - Top agar containing a trace amount of histidine and biotin.
 - S9 fraction (from induced rat liver) and cofactor solution for metabolic activation.

2. Procedure:

- **Strain Preparation:** Inoculate each bacterial tester strain into separate tubes of nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately $1-2 \times 10^9$ cells/mL.
- **Preparation of Test and Control Solutions:** Prepare a range of concentrations of the test substance and the positive controls.
- **Plate Labeling:** Label triplicate minimal glucose agar plates for each concentration of the test substance, as well as for the negative and positive controls, for each bacterial strain, both with and without S9 mix.
- **Plate Incorporation:**
 - To 2.0 mL of molten top agar (kept at 45°C), add:
 - 0.1 mL of the overnight bacterial culture.
 - 0.1 mL of the test substance solution (or control solution).
 - 0.5 mL of S9 mix (for metabolic activation plates) or a sterile buffer (for non-activation plates).
- **Pouring and Solidification:** Vortex the mixture gently and pour it evenly over the surface of a minimal glucose agar plate. Allow the top agar to solidify completely.
- **Incubation:** Invert the plates and incubate at 37°C for 48-72 hours.
- **Colony Counting:** After incubation, count the number of revertant colonies on each plate.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations. A common criterion for a positive result is a two-fold or greater increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

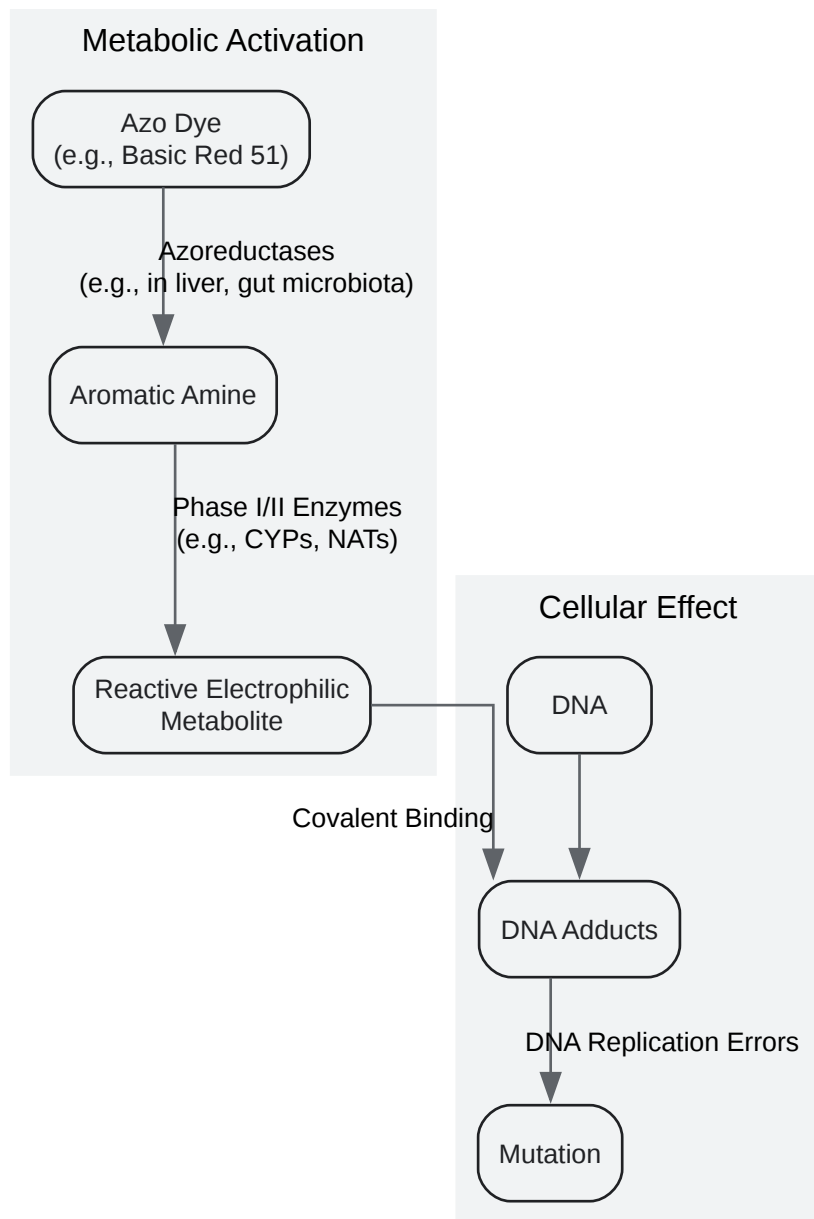
The following diagrams illustrate the experimental workflow of the Ames test and the proposed signaling pathway for the genotoxicity of azo dyes.



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Caption: A flowchart of the Ames test procedure.

Metabolic Activation and Genotoxicity Pathway of Azo Dyes



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Caption: Genotoxicity pathway of azo dyes.

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References

- 1. researchgate.net [researchgate.net]
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